InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H,1H3
. Electrophilic Aromatic Substitution: The pyrrole ring is susceptible to electrophilic substitution reactions at various positions, allowing for further functionalization of the molecule [].
Ester Hydrolysis: The benzoate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid [].
Derivatization: The carboxyl group resulting from ester hydrolysis can be further derivatized to form amides, esters, or other functional groups, expanding the chemical diversity and potential applications of the compound [, ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: